molecular formula C14H18ClNO2 B2828548 2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide CAS No. 1397223-44-7

2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide

Cat. No.: B2828548
CAS No.: 1397223-44-7
M. Wt: 267.75
InChI Key: VSGUDCNPMRUPSO-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is a chemical compound with potential applications in various fields of science and industry. This compound features a chloro group, a cyclobutylmethyl group, and a hydroxy-2-methylphenyl group attached to an acetamide backbone. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the cyclobutylmethyl group and the 4-hydroxy-2-methylphenyl group. These groups are then reacted with chloroacetic acid under specific conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The chloro group can be reduced to form an amine.

  • Substitution: : The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 2-chloro-N-(cyclobutylmethyl)-N-(4-oxo-2-methylphenyl)acetamide.

  • Reduction: : Formation of 2-amino-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide.

  • Substitution: : Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition or as a probe to understand biological pathways. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.

Medicine

In medicine, this compound has potential as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets can be exploited to design drugs with desired pharmacological properties.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for various applications, including as a catalyst or a precursor for other chemical products.

Mechanism of Action

The mechanism by which 2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(cyclobutylmethyl)acetamide

  • 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide

  • 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide

Uniqueness

2-Chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is unique due to its specific structural features, such as the cyclobutylmethyl group and the hydroxy-2-methylphenyl group

Properties

IUPAC Name

2-chloro-N-(cyclobutylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-10-7-12(17)5-6-13(10)16(14(18)8-15)9-11-3-2-4-11/h5-7,11,17H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGUDCNPMRUPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N(CC2CCC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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